molecular formula C18H28F3N2O6P B570597 [(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid CAS No. 909725-64-0

[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid

Cat. No. B570597
M. Wt: 456.4
InChI Key: JDWCNCPWPLHFEX-RSAXXLAASA-N
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Description

“[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid” is a chemical compound with the molecular formula C18H28F3N2O6P and a molecular weight of 456.4 g/mol . It is used for pharmaceutical testing .

The form and color are not specified . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the search results.

Scientific Research Applications

Synthesis and Isosteric Analogues

  • Synthesis of Phosphonic Acid Analogues : Tang, Tropp, Engel, and Rosenthal (1976) described the synthesis of 3,4-diacyloxybutyl-1-phosphonic acids, which are isosteric analogues of acyldihydroxyacetone phosphate, a compound structurally related to the one (Tang, Tropp, Engel, & Rosenthal, 1976).

  • Applications in Various Fields : Sevrain, Berchel, Couthon, and Jaffrès (2017) reviewed the diverse applications of phosphonic acids in fields like biology, chemistry, and physics, highlighting their role in drug development, material science, and surface functionalization (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Biological and Chemical Analysis

  • Simultaneous Analysis of Aminoalkanephosphonic Acids : Kudzin, Gralak, Andrijewski, Drabowicz, and Luczak (2003) developed a method for analyzing biologically active aminoalkanephosphonic acids, using techniques like 31P NMR, MS, and GC-MS (Kudzin, Gralak, Andrijewski, Drabowicz, & Luczak, 2003).

Chemical Properties and Reactions

  • Synthesis of α-Amino Tetrahydropyranyl-Phosphonic Acids : Rabasso, Louaisil, and Fadel (2006) reported on the efficient preparation of α-amino cyclobutyl-, cyclopentyl-, cyclohexyl- and 4- and 3-heterocyclohexyl-phosphonates, indicating potential for diverse chemical applications (Rabasso, Louaisil, & Fadel, 2006).

  • Calcium-Phosphonate Interactions : Demadis, Stavgianoudaki, Grossmann, Gruner, and Schwartz (2009) studied the interactions and complexation of calcium with phosphonate groups in solution, revealing insights into the coordination chemistry of such compounds (Demadis, Stavgianoudaki, Grossmann, Gruner, & Schwartz, 2009).

Thermal Rearrangement and Synthesis

  • Thermal Rearrangement to Form (3-Amino-1-alkenyl)phosphonic Acids : Öhler and Kotzinger (1993) explored the thermal rearrangement of trichloroacetimidic esters of allylic α-hydroxyphosphonates, demonstrating a method to produce (3-amino-1-alkenyl)phosphonic acids (Öhler & Kotzinger, 1993).

Applications in Biology and Chemistry

  • Activity in Glycerol-3-Phosphate Dehydrogenase : Cheng, Hickey, Engel, and Tropp (1974) examined the phosphonic acid analogs of glycerol 3-phosphate as substrates for rabbit muscle NAD-linked glycerol-3-phosphate dehydrogenase, indicating their potential biological significance (Cheng, Hickey, Engel, & Tropp, 1974).

  • Synthesis and Characterization of Zinc Phosphono-Amino-Carboxylates : Hartman, Todorov, Cruz, and Sevov (2000) synthesized zinc compounds using α-amino acids like 3-phosphono-2-aminopropionic and 4-phosphono-2-aminobutyric, highlighting their ability to form extended structures and coordinate with metal atoms (Hartman, Todorov, Cruz, & Sevov, 2000).

properties

IUPAC Name

[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N2O4P.C2HF3O2/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22;3-2(4,5)1(6)7/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22);(H,6,7)/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWCNCPWPLHFEX-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC1=CC(=CC=C1)NC(=O)[C@H](CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28F3N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

W140 (trifluoroacetate salt)

CAS RN

909725-64-0
Record name Phosphonic acid, [(3S)-3-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]-, mono(trifluoroacetate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909725-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid
Reactant of Route 2
[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid
Reactant of Route 3
[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid
Reactant of Route 4
[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid
Reactant of Route 5
[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid
Reactant of Route 6
[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid

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